molecular formula C11H11NO4S2 B8433421 2-[1,3-Dithian-2-yl]-5-nitrobenzoic acid

2-[1,3-Dithian-2-yl]-5-nitrobenzoic acid

Cat. No.: B8433421
M. Wt: 285.3 g/mol
InChI Key: MYCPSWHNFMRHSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1,3-Dithian-2-yl]-5-nitrobenzoic acid is a nitrobenzoic acid derivative characterized by a 1,3-dithiane ring attached at the 2-position of the aromatic ring. The dithiane moiety introduces unique steric and electronic properties, making the compound a versatile intermediate in organic synthesis. Its nitro group at the 5-position enhances electrophilicity, enabling participation in nucleophilic aromatic substitution or reduction reactions.

Properties

Molecular Formula

C11H11NO4S2

Molecular Weight

285.3 g/mol

IUPAC Name

2-(1,3-dithian-2-yl)-5-nitrobenzoic acid

InChI

InChI=1S/C11H11NO4S2/c13-10(14)9-6-7(12(15)16)2-3-8(9)11-17-4-1-5-18-11/h2-3,6,11H,1,4-5H2,(H,13,14)

InChI Key

MYCPSWHNFMRHSM-UHFFFAOYSA-N

Canonical SMILES

C1CSC(SC1)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key derivatives of 5-nitrobenzoic acid with distinct substituents, highlighting structural, synthetic, and functional differences:

Compound Substituent Key Properties/Applications References
2-[1,3-Dithian-2-yl]-5-nitrobenzoic acid 1,3-Dithian-2-yl Potential as a masked carbonyl synthon; reactivity in electrophilic substitution.
2-[(Carboxymethyl)thio]-5-nitrobenzoic acid (CAS: 26759-50-2) Carboxymethylthio High density (1.66 g/cm³), moderate logP (1.99); used in thiol-mediated conjugation reactions.
5-Nitro-2-(piperidin-1-yl)benzoic acid (CAS: 42106-50-3) Piperidinyl Improved solubility due to tertiary amine; explored in enzyme inhibition studies.
2-[(3,5-Dimethyl-1H-pyrazol-4-yl)diazenyl]-5-nitrobenzoic acid (Compound B) Azo-linked pyrazole Antibacterial activity via docking with E. coli KAS III; superior to triclosan in simulations.
2-(Furan-3-yl)-5-nitrobenzoic acid (Compound 12) Furan-3-yl Synthesized via Suzuki coupling; moderate yield (59%); potential as a π-conjugated scaffold.
5-[(4-Hydroxy-5-nitrobenzoyl)amino]-2-nitrobenzoic acid (CAS: 85136-66-9) Hydroxy-nitrobenzoylamino High polarity (PSA: ~145 Ų); used in dye or polymer synthesis.

Functional Group Influence on Reactivity and Bioactivity

  • Dithiane vs. Thioether Groups : The 1,3-dithian-2-yl group in this compound acts as a latent aldehyde, enabling reductive cleavage to generate reactive intermediates . In contrast, the carboxymethylthio group in 2-[(carboxymethyl)thio]-5-nitrobenzoic acid enhances water solubility and facilitates thiol-disulfide exchange reactions .
  • Azo vs. Heterocyclic Substituents: Azo-linked compounds (e.g., Compound B) exhibit strong π-π stacking interactions with bacterial enzyme active sites, contributing to their antibacterial efficacy . Piperidinyl or morpholino groups (e.g., Compounds 9–11) improve solubility and bioavailability by introducing basic nitrogen centers .

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